molecular formula C13H18N2O5S B2483812 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid CAS No. 2411249-59-5

2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid

Cat. No. B2483812
CAS RN: 2411249-59-5
M. Wt: 314.36
InChI Key: ZJQAAASTXCZQBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules containing morpholine and thiazole structures involves various chemical reactions. One approach includes the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol, yielding optically active morpholinecarboxylic acid derivatives (Kogami & Okawa, 1987). Another method involves a domino-reaction for synthesizing thiazol-2-yl and morpholine derivatives, indicating the versatility of chemical synthesis techniques for such compounds (Fathalla, Pazdera, & Marek, 2002).

Molecular Structure Analysis

The molecular and crystal structure of similar compounds has been extensively analyzed, revealing insights into their conformation and intermolecular interactions. For instance, the crystal structure of a Mannich base with a morpholine and benzothiazole structure demonstrates the compound's conformation stabilized by weak hydrogen bonds and π interactions (Franklin et al., 2011).

Chemical Reactions and Properties

Morpholine and thiazole derivatives participate in various chemical reactions, leading to the formation of compounds with significant biological activity. The interaction between morpholine derivatives and phenacyl bromides, for example, produces compounds with potential pharmacological applications (Fathalla, Pazdera, & Marek, 2002). These reactions underscore the chemical versatility and potential utility of morpholine and thiazole derivatives in scientific research.

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, melting points, and solubility, are crucial for their application in various fields. Structural analyses, such as X-ray diffraction, provide valuable information on the crystal lattice, molecular conformation, and potential intermolecular interactions that influence the physical properties of these compounds (Mironova et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the potential applications and limitations of these compounds. Studies on their synthesis, reaction mechanisms, and interaction with other chemicals offer insights into their chemical behavior and potential as building blocks for more complex molecules (Gul et al., 2017).

Scientific Research Applications

Synthetic Approaches and Chemical Reactions

The synthesis of complex morpholine and thiazole derivatives involves various chemical reactions that yield compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds through domino reactions showcases the versatility of these chemical frameworks in generating bioactive molecules (Fathalla, Pazdera, & Marek, 2002). Similarly, the preparation of 1,2,5-thiadiazole derivatives highlights the synthetic adaptability of thiazole compounds for various applications, including antibacterial activities and DNA cleavage potential (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Biological Activities and Potential Applications

Morpholine and thiazole derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. For example, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, demonstrating their potential in cancer therapy (Alexander et al., 2008). The antimicrobial properties of new 1,2,4-triazole derivatives containing the morpholine moiety further illustrate the chemical diversity and therapeutic potential of these compounds (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

QSAR Analysis and Molecular Design

QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives containing morpholine and thiazole groups provides insights into the structural parameters influencing their biological activities. This approach aids in the design of new compounds with enhanced efficacy and reduced toxicity, emphasizing the role of computational methods in drug discovery (Drapak et al., 2019).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound affects a living organism at the molecular level. For example, many drugs work by binding to specific proteins in the body and altering their activity .

Safety and Hazards

The safety and hazards of a compound are usually determined through laboratory testing and are included in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on a compound depend on its properties and effects. For example, if a compound shows promising activity in laboratory tests, the next steps might include animal testing and eventually clinical trials .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-13(2,3)20-12(18)15-4-5-19-9(6-15)10-14-8(7-21-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQAAASTXCZQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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